Cas no 23450-18-2 (1-benzyl-2-bromobenzene)

1-benzyl-2-bromobenzene structure
1-benzyl-2-bromobenzene structure
商品名:1-benzyl-2-bromobenzene
CAS番号:23450-18-2
MF:C13H11Br
メガワット:247.13044
MDL:MFCD00079713
CID:281746
PubChem ID:13061

1-benzyl-2-bromobenzene 化学的及び物理的性質

名前と識別子

    • Benzene,1-bromo-2-(phenylmethyl)-
    • 1-benzyl-2-bromobenzene
    • 2-BROMODIPHENYLMETHANE
    • 1-benzyl-2-bromo-benzene;2-BROMODIPHENYLMETHANE
    • Benzene, 1-bromo-2-(phenylmethyl)-
    • DTXSID90946105
    • AKOS015998972
    • Bromo(diphenyl)methane
    • MFCD00079713
    • SY062597
    • X69C5VPG92
    • UNII-X69C5VPG92
    • PHENYL(O-BROMOPHENYL)METHANE
    • UN1770
    • FT-0638324
    • J-015111
    • 23450-18-2
    • A816725
    • Diphenylmethyl bromide [UN1770] [Corrosive]
    • SCHEMBL423302
    • UNII-LS6ZRZ2QNN
    • 1-Bromo-2-(phenylmethyl)benzene
    • Benzene, bromo(phenylmethyl)-
    • AS-36554
    • CS-W004133
    • Diphenylmethyl bromide, solid (DOT)
    • YAA45018
    • EINECS 212-279-8
    • DLCYFIIONMLNAJ-UHFFFAOYSA-N
    • MDL: MFCD00079713
    • インチ: InChI=1S/C13H11Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2
    • InChIKey: DLCYFIIONMLNAJ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)CC2=CC=CC=C2Br

計算された属性

  • せいみつぶんしりょう: 246.00400
  • どういたいしつりょう: 246.004
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 0A^2

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Liquid
  • 密度みつど: 1.34
  • ゆうかいてん: No data available
  • ふってん: 109 °C
  • フラッシュポイント: 140.9±13.7 °C
  • PSA: 0.00000
  • LogP: 4.03990
  • ようかいせい: 未確定
  • じょうきあつ: No data available

1-benzyl-2-bromobenzene セキュリティ情報

  • シグナルワード:Danger
  • 危害声明: H301;H413
  • 警告文: P280;P305+P351+P338
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39
  • 危険物標識: Xi
  • ちょぞうじょうけん:Room temperature
  • 危険レベル:IRRITANT
  • リスク用語:R36/37/38
  • セキュリティ用語:R26;R36/37/39

1-benzyl-2-bromobenzene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-benzyl-2-bromobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
005721-1g
2-Bromodiphenylmethane
23450-18-2 98%
1g
437.0CNY 2021-07-05
abcr
AB149432-5 g
2-Bromodiphenylmethane, 97%; .
23450-18-2 97%
5g
€320.20 2023-05-09
Fluorochem
018274-25g
2-Bromodiphenylmethane
23450-18-2 98%
25g
£704.00 2022-03-01
Chemenu
CM303464-10g
1-Benzyl-2-bromobenzene
23450-18-2 95%
10g
$252 2021-06-16
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-2316-25g
1-benzyl-2-bromobenzene
23450-18-2 97%
25g
$668 2023-09-07
Chemenu
CM303464-25g
1-Benzyl-2-bromobenzene
23450-18-2 95%
25g
$524 2021-06-16
eNovation Chemicals LLC
Y1042429-10g
Benzene, 1-bromo-2-(phenylmethyl)-
23450-18-2 95%
10g
$330 2024-06-07
TRC
B699588-10mg
2-Bromodiphenylmethane
23450-18-2
10mg
$ 50.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGWZX066-1G
1-benzyl-2-bromobenzene
23450-18-2 95%
1g
¥ 217.00 2023-03-15
Chemenu
CM303464-25g
1-Benzyl-2-bromobenzene
23450-18-2 95%
25g
$524 2022-06-11

1-benzyl-2-bromobenzene 関連文献

1-benzyl-2-bromobenzeneに関する追加情報

1-Benzyl-2-Bromobenzene (CAS No. 23450-18-2): A Versatile Compound in Pharmaceutical and Industrial Applications

1-Benzyl-2-bromobenzene, also known as 2-bromo-1-phenylbenzene, is a halogenated aromatic hydrocarbon with the chemical formula C12H10Br. This compound belongs to the class of benzene derivatives containing a bromine atom at the 2-position and a benzyl group at the 1-position. The CAS No. 23450-18-2 is a unique identifier for this specific molecular structure, which is widely studied for its potential applications in organic synthesis, pharmaceutical development, and material science. Recent advancements in chemical biology have highlighted the role of 1-benzyl-2-bromobenzene as a key intermediate in the design of novel therapeutic agents and functional materials.

The molecular architecture of 1-benzyl-2-bromobenzene consists of a benzene ring substituted with a bromine atom and a benzyl group. This structural feature contributes to its reactivity and stability, making it a valuable scaffold for further chemical modifications. In the context of pharmaceutical research, the compound’s halogenated nature allows for the introduction of diverse functional groups through nucleophilic substitution reactions. For instance, recent studies have demonstrated its utility in the synthesis of 2-bromo-1-phenylbenzene derivatives with enhanced biological activity, particularly in the development of antitumor and anti-inflammatory drugs.

One of the most promising applications of 1-benzyl-2-bromobde is its role in green chemistry initiatives. Researchers have explored its potential as a sustainable precursor for the production of environmentally friendly materials. A 2023 study published in Journal of Sustainable Chemistry highlighted the use of 1-benzyl-2-bromobenzene in the synthesis of biodegradable polymers, which could replace traditional petroleum-based plastics. This application aligns with the growing emphasis on eco-friendly chemical processes and the reduction of hazardous waste in industrial settings.

In the field of pharmaceutical development, 1-benzyl-2-bromobenzene has been investigated for its potential as a building block for drug discovery. A 2024 review in Drug Discovery Today emphasized its role in the design of halogenated aromatic compounds with modulated pharmacokinetic profiles. For example, derivatives of 1-benzyl-2-bromobenzene have shown improved solubility and bioavailability compared to their non-halogenated counterparts, making them attractive candidates for oral drug formulations. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of such compounds.

Recent advances in computational chemistry have further enhanced the understanding of 1-benzyl-2-bromobenzene's reactivity. Machine learning models have been employed to predict the optimal reaction conditions for its transformation into valuable intermediates. A 2023 paper in Chemical Science demonstrated that the use of density functional theory (DFT) calculations can accurately predict the activation energies of key reactions involving 1-benzyl-2-bromobenzene. This computational approach has streamlined the development of asymmetric synthesis strategies, enabling the efficient production of chiral compounds with pharmaceutical relevance.

The synthetic versatility of 1-benzyl-2-bromobenzene has also been leveraged in the development of nanomaterials. Researchers have explored its use as a precursor for the synthesis of graphene oxide derivatives with tailored electronic properties. A 2024 study in Nano Letters reported that 1-benzyl-2-bromobenzene can act as a functionalizing agent for graphene, enhancing its compatibility with organic solvents and improving its performance in flexible electronics. This application underscores the compound’s potential in advanced material science and its relevance to emerging technologies.

In the context of biological applications, 1-benzyl-2-bromobenzene has been studied for its interactions with biological macromolecules. A 2023 investigation in ACS Chemical Biology revealed that certain derivatives of this compound can bind to DNA and RNA, potentially modulating gene expression. This property has sparked interest in its use as a targeted therapeutic agent for diseases involving aberrant gene regulation, such as certain types of cancer. The study also emphasized the importance of in silico screening in identifying the most effective derivatives for further experimental validation.

Despite its promising applications, the use of 1-benzyl-2-bromobenzene is not without challenges. The compound’s reactivity can lead to side reactions during synthesis, necessitating the development of selective catalytic methods. A 2024 study in Organic Letters introduced a novel catalyst system that significantly improved the yield of desired products from 1-benzyl-2-bromobenzene reactions. This breakthrough highlights the ongoing efforts to refine synthetic methodologies and enhance the efficiency of chemical processes involving this compound.

Looking ahead, the integration of 1-benzyl-2-bromobenzene into multi-disciplinary research is expected to drive further innovation. Collaborative efforts between chemists, biologists, and materials scientists are likely to uncover new applications for this compound. For instance, its role in biomedical engineering could lead to the development of smart drug delivery systems that respond to specific physiological conditions. Such advancements would not only expand the utility of 1-benzyl-2-bromobenzene but also contribute to the broader goals of precision medicine and sustainable chemical practices.

In conclusion, 1-benzyl-2-bromobenzene represents a versatile and valuable chemical entity with diverse applications across multiple fields. Its unique molecular structure and reactivity make it an important precursor in the synthesis of pharmaceuticals, materials, and functional compounds. As research continues to advance, the compound is poised to play an increasingly significant role in addressing global challenges in health, sustainability, and technology. The ongoing exploration of its properties and potential applications underscores the importance of interdisciplinary research in unlocking the full potential of this compound.

For further information on the synthesis, applications, and recent advancements in the study of 1-benzyl-2-bromobenzene, researchers and industry professionals are encouraged to consult recent publications in organic chemistry, pharmaceutical sciences, and materials science. The continued development of this compound is expected to contribute to the advancement of science and technology in the coming years.

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